
4-Me-PDTic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)-1H-imidazole-5-carboxamide (4-Me-PDTic) is a potent and selective kappa opioid receptor antagonist. It has shown significant selectivity for the kappa opioid receptor over the mu and delta opioid receptors, making it a valuable compound for research in neuropharmacology and pain management .
Métodos De Preparación
The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
4-Me-PDTic undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Me-PDTic has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of kappa opioid receptor antagonists.
Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.
Medicine: Investigated for its potential use in pain management and treatment of addiction.
Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor.
Mecanismo De Acción
4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .
Comparación Con Compuestos Similares
4-Me-PDTic is unique in its high selectivity for the kappa opioid receptor compared to other similar compounds. Some similar compounds include:
Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist, but with less selectivity compared to this compound.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure.
GNTI: A kappa opioid receptor antagonist with moderate selectivity.
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H33N3O2 |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
Clave InChI |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES isomérico |
CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O |
SMILES canónico |
CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


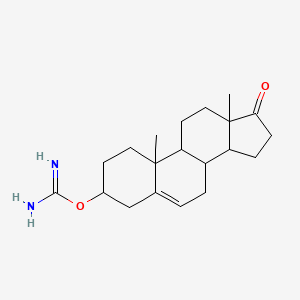
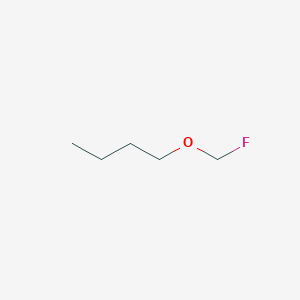
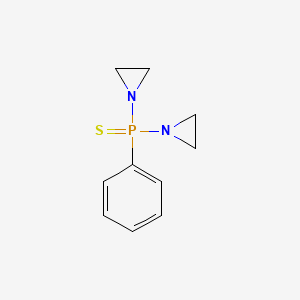
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
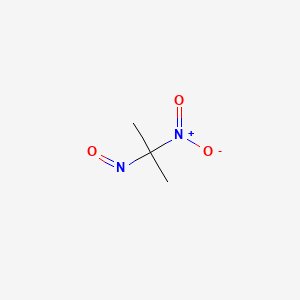
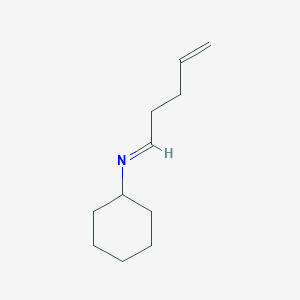
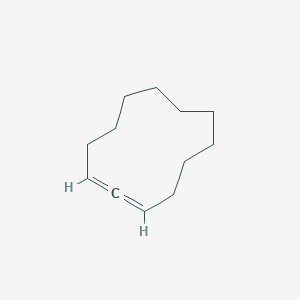
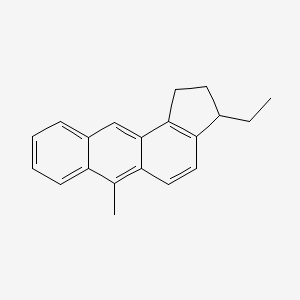
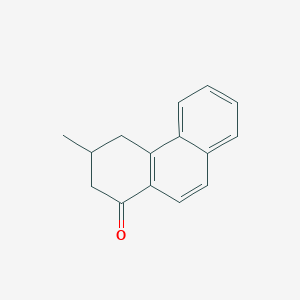
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
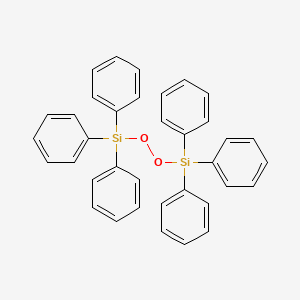
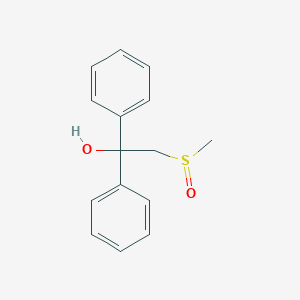
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)
